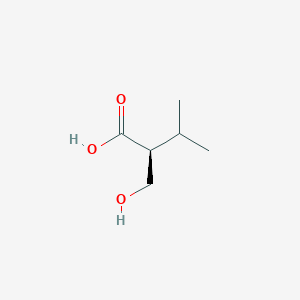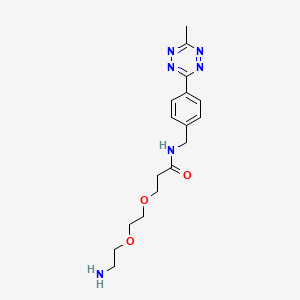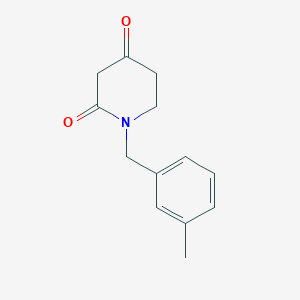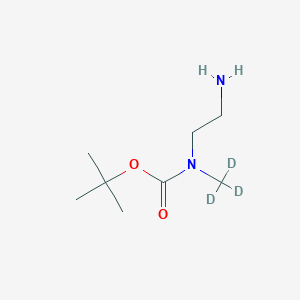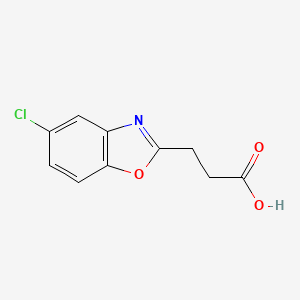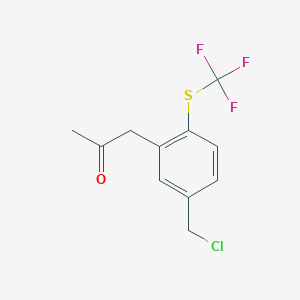![molecular formula C14H17N5S B14039225 4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is a complex organic compound that belongs to the class of bipyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a bipyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step reactions. One common method involves the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate to prepare an intermediate compound. This intermediate is then reacted with an aqueous solution of hydroxylamine hydrochloride and an inorganic base in an organic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The process typically involves the preparation of key intermediates followed by their conversion to the final product through controlled reactions .
Análisis De Reacciones Químicas
Types of Reactions
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of vacuolar protein sorting 34 (Vps34), a class II phosphoinositide 3-kinase involved in autophagosome formation .
Comparación Con Compuestos Similares
Similar Compounds
N⁸-(Cyclopropylmethyl)-N⁴-(2-(methylthio)phenyl)-2-(1-piperazinyl)-pyrimido[5,4-d]pyrimidine-4,8-diamine: A similar compound with a pyrimidinopyrimidine core.
Vps34 inhibitor 1 (Compound 19): Another bipyrimidine derivative with similar inhibitory properties.
Uniqueness
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is unique due to its specific structural features, such as the cyclopropylmethyl and methylthio groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17N5S |
|---|---|
Peso molecular |
287.39 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-N-methyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5S/c1-15-13-17-8-10(12(18-13)7-9-3-4-9)11-5-6-16-14(19-11)20-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18) |
Clave InChI |
RDZYXHOUZBHQKR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)
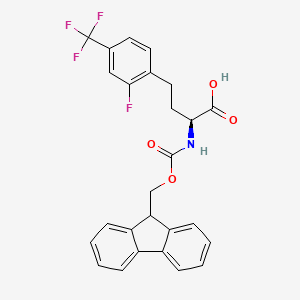


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
